molecular formula C13H10F2O B1448336 1,3-Difluoro-2-(phenylmethoxy)benzene CAS No. 947279-21-2

1,3-Difluoro-2-(phenylmethoxy)benzene

Cat. No. B1448336
M. Wt: 220.21 g/mol
InChI Key: ALXMAFHTTMQWSW-UHFFFAOYSA-N
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Description

“1,3-Difluoro-2-(phenylmethoxy)benzene” (DFPB) is a colorless liquid primarily used in the field of organic chemistry. It has a molecular weight of 220.22 and its IUPAC name is 2-(benzyloxy)-1,3-difluorobenzene .


Molecular Structure Analysis

The molecular structure of DFPB is represented by the InChI code 1S/C13H10F2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2 . This indicates that the molecule consists of a benzene ring with two fluorine atoms and a phenylmethoxy group attached to it.


Physical And Chemical Properties Analysis

DFPB is a liquid at room temperature . It has a molecular weight of 220.22 and is stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis and Characterization of Fluorinated Polyethers 1,3-Difluoro-2-(phenylmethoxy)benzene, as a fluorinated monomer, has been utilized in the synthesis of highly fluorinated polyethers. These polyethers exhibit remarkable properties such as solubility, hydrophobicity, low dielectric constants (2.30–2.43 at 10 GHz), and moderate thermal stability (TGA 10 wt% loss ranging from 445 to 464 °C). The glass transition temperatures of these materials are between 89 and 110 °C, suggesting their potential use in various industrial and technological applications (Fitch et al., 2003).

Coordination Chemistry and Complex Formation The compound has also been instrumental in the field of coordination chemistry. Research demonstrates the synthesis of difluoro-m-cyclophane-based fluorocryptands and their metal ion complexes. These complexes exhibit significant shifts in (19)F NMR resonances and (1)J(CF) coupling constants, indicating potential applications in materials science and molecular recognition processes (Plenio et al., 1997).

Electrochemical Applications 1,3-Difluoro-2-(phenylmethoxy)benzene derivatives have been explored in electrochemical applications as well. Research indicates their potential in the synthesis of new electrolyte additives for lithium-ion batteries, suggesting a role in improving the performance and lifetime of these batteries (Kubota et al., 2012).

Photophysical Properties The compound has also been a key player in understanding the photophysical properties of materials. Studies on perfluorination effects on donor-acceptor-donor dye molecules provide insights into the photophysical characteristics, which are crucial for the development of new materials for optoelectronic applications (Krebs & Spanggaard, 2002).

Safety And Hazards

DFPB is associated with certain hazards. It has been assigned the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,3-difluoro-2-phenylmethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-7-4-8-12(15)13(11)16-9-10-5-2-1-3-6-10/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALXMAFHTTMQWSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Difluoro-2-(phenylmethoxy)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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